molecular formula C11H10INOS B11783427 2-((4-Iodophenoxy)methyl)-4-methylthiazole

2-((4-Iodophenoxy)methyl)-4-methylthiazole

Cat. No.: B11783427
M. Wt: 331.17 g/mol
InChI Key: NOWLUJYDTMJVGI-UHFFFAOYSA-N
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Description

2-((4-Iodophenoxy)methyl)-4-methylthiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the iodophenoxy group and the thiazole ring makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole typically involves the reaction of 4-iodophenol with a thiazole derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

    Step 1: 4-Iodophenol is reacted with a thiazole derivative in the presence of potassium carbonate.

    Step 2: The mixture is heated under reflux in DMF.

    Step 3: The product is isolated by filtration and purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for better control over temperature, pressure, and reaction time, leading to more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Iodophenoxy)methyl)-4-methylthiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve a polar solvent and a base.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles.

    Oxidation Reactions: Products include oxidized thiazole derivatives.

    Reduction Reactions: Products include reduced thiazole derivatives.

Scientific Research Applications

2-((4-Iodophenoxy)methyl)-4-methylthiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Iodophenoxy)methyl)-4-methylthiazole involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, while the thiazole ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Iodophenoxy)methyl)benzamide
  • 2-((4-Iodophenoxy)methyl)benzoic acid
  • 1-{5-[(4-Iodophenoxy)methyl]-2-furoyl}-2-methylpiperidine

Uniqueness

2-((4-Iodophenoxy)methyl)-4-methylthiazole is unique due to the presence of both the iodophenoxy group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H10INOS

Molecular Weight

331.17 g/mol

IUPAC Name

2-[(4-iodophenoxy)methyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-4-2-9(12)3-5-10/h2-5,7H,6H2,1H3

InChI Key

NOWLUJYDTMJVGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)I

Origin of Product

United States

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